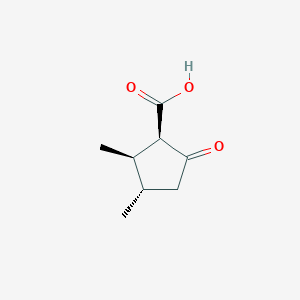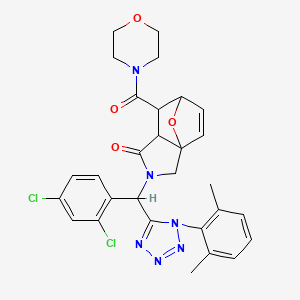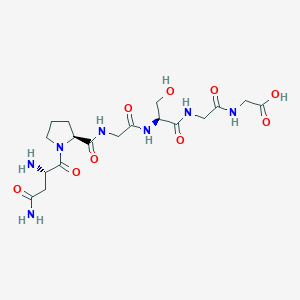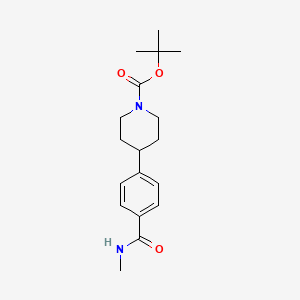![molecular formula C20H21ClN2 B12629767 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine CAS No. 918873-42-4](/img/structure/B12629767.png)
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is a complex organic compound characterized by its unique structural features, including a chlorophenyl group attached to a cyclobutyl ring, which is further connected to a dicyclopropylpyridazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridazine intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Desmethylsibutramine hydrochloride: Shares structural similarities with the cyclobutyl and chlorophenyl groups.
Sibutramine: Another compound with a cyclobutyl group, used in medicinal chemistry.
Uniqueness
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is unique due to its dicyclopropylpyridazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
918873-42-4 |
|---|---|
分子式 |
C20H21ClN2 |
分子量 |
324.8 g/mol |
IUPAC名 |
6-[1-(4-chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine |
InChI |
InChI=1S/C20H21ClN2/c21-16-8-6-15(7-9-16)20(10-1-11-20)18-12-17(13-2-3-13)19(23-22-18)14-4-5-14/h6-9,12-14H,1-5,10-11H2 |
InChIキー |
JEUYHKHUYDVGDC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C3=NN=C(C(=C3)C4CC4)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)


